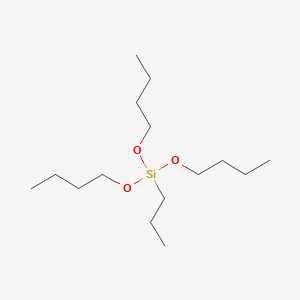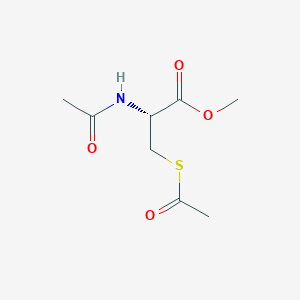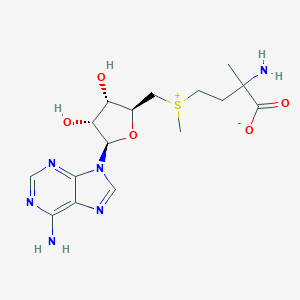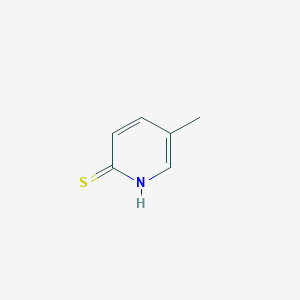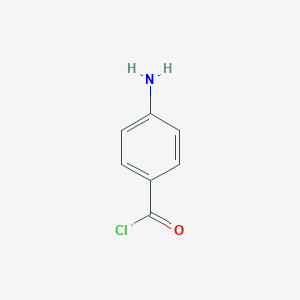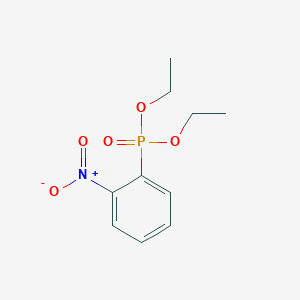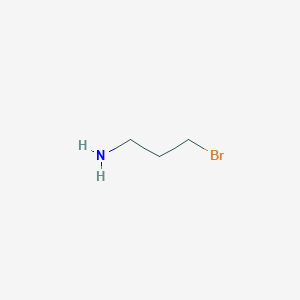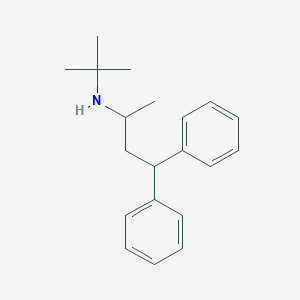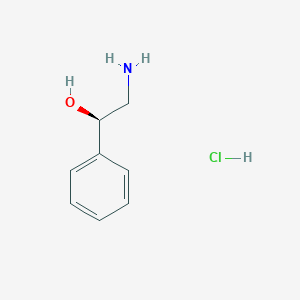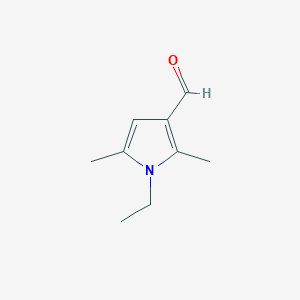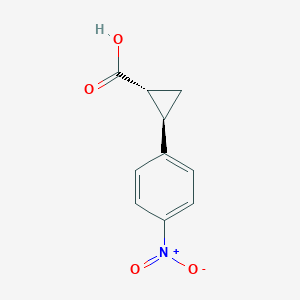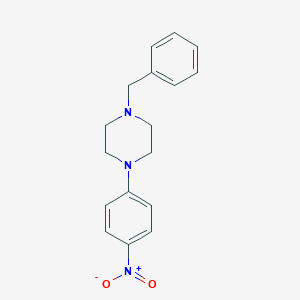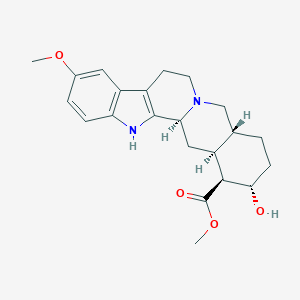
Excelsinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Excelsinine is a natural alkaloid that is extracted from the plant Rauvolfia tetraphylla. It has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of excelsinine is not fully understood, but it has been suggested to act on various targets in the body. One of the proposed mechanisms of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Excelsinine has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
生化学的および生理学的効果
Excelsinine has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, excelsinine has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
Excelsinine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been shown to possess a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using excelsinine in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
Excelsinine has shown promising results in preclinical studies, and future research should focus on its clinical applications. One of the potential applications of excelsinine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine could be developed into a new class of antibiotics to combat antibiotic-resistant bacteria. Further research is also needed to fully understand the mechanism of action of excelsinine and its potential side effects.
Conclusion
Excelsinine is a natural alkaloid with a wide range of biological activities. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs. The synthesis method of excelsinine includes extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. Its mechanism of action is not fully understood, but it has been suggested to act on various targets in the body. Excelsinine has several advantages for lab experiments, but its low solubility in water is a limitation. Future research should focus on its clinical applications, mechanism of action, and potential side effects.
合成法
Excelsinine can be synthesized through various methods, including extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. The extraction method involves the isolation of excelsinine from the plant using solvents such as methanol, ethanol, and chloroform. Chemical synthesis involves the use of chemical reactions to produce excelsinine from simpler compounds. Semi-synthesis, on the other hand, involves the modification of natural compounds to produce excelsinine.
科学的研究の応用
Excelsinine has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antidiabetic properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
15218-17-4 |
|---|---|
製品名 |
Excelsinine |
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-7-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-13-4-5-17-16(9-13)14-7-8-24-11-12-3-6-19(25)20(22(26)28-2)15(12)10-18(24)21(14)23-17/h4-5,9,12,15,18-20,23,25H,3,6-8,10-11H2,1-2H3/t12-,15-,18-,19-,20-/m0/s1 |
InChIキー |
NXFSMEXZBFREEO-FGGCEEDFSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4[C@H]3C[C@H]5[C@H](C4)CC[C@@H]([C@H]5C(=O)OC)O |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



